N-[2-(1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
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Overview
Description
N-[2-(1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound that features both indole and benzotriazine moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the indole ring, a common structure in many natural products and pharmaceuticals, combined with the benzotriazine ring, known for its stability and reactivity, makes this compound a valuable subject of study.
Preparation Methods
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves the coupling of an indole derivative with a benzotriazine derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the two components . The reaction conditions often include:
Reagents: Indole derivative, benzotriazine derivative, DCC
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
Temperature: Room temperature to 40°C
Time: 12-24 hours
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
N-[2-(1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of indole-2,3-dione derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like bromine (Br2) or nitric acid (HNO3).
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the indole or benzotriazine rings.
Scientific Research Applications
N-[2-(1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical activity.
Biology: Studied for its potential as a bioactive molecule, particularly in the modulation of biological pathways involving indole derivatives.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to the stability and reactivity of the benzotriazine ring.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The benzotriazine ring can participate in redox reactions, influencing cellular oxidative stress levels. Together, these interactions can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-[2-(1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can be compared with other similar compounds, such as:
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features an indole ring coupled with an isobutylphenyl group, showing different biological activities and applications.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound combines an indole ring with a methoxynaphthalene group, used in different therapeutic contexts.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: This compound includes a fluoro-biphenyl group, showing unique properties in medicinal chemistry.
The uniqueness of this compound lies in its combination of the indole and benzotriazine rings, offering a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C20H19N5O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C20H19N5O2/c26-19(21-11-14-24-12-9-15-5-1-4-8-18(15)24)10-13-25-20(27)16-6-2-3-7-17(16)22-23-25/h1-9,12H,10-11,13-14H2,(H,21,26) |
InChI Key |
CFBJEGZUWJYFKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCNC(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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